molecular formula C6H5NaO B086570 Sodium phenoxide CAS No. 139-02-6

Sodium phenoxide

Cat. No.: B086570
CAS No.: 139-02-6
M. Wt: 116.09 g/mol
InChI Key: NESLWCLHZZISNB-UHFFFAOYSA-M
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Description

Sodium phenoxide (C₆H₅ONa) is the sodium salt of phenol, formed via the reaction of phenol with sodium hydroxide (NaOH) or metallic sodium. This compound is highly hygroscopic and exhibits strong alkalinity due to the resonance-stabilized phenoxide ion, which delocalizes the negative charge across the aromatic ring . Industrially, this compound is pivotal in the Kolbe-Schmitt reaction, where it reacts with CO₂ under high temperature and pressure to yield salicylic acid—a precursor to aspirin . Its thermal stability has been confirmed by thermogravimetric analysis (TGA), showing identical decomposition patterns between commercial and synthesized samples .

Mechanism of Action

Sodium phenoxide exerts its effects primarily through its basicity and nucleophilicity. It can deprotonate acids and participate in nucleophilic substitution reactions. The phenoxide ion is stabilized by resonance, which delocalizes the negative charge over the aromatic ring, making it a strong nucleophile .

Comparison with Similar Compounds

Sodium phenoxide belongs to the broader class of metal phenolates, which share the general formula ArOM (Ar = aryl group; M = metal). Below is a comparative analysis of this compound with structurally and functionally analogous compounds:

Potassium Phenoxide (C₆H₅OK)

  • Structural Similarity: Potassium phenoxide replaces sodium with potassium, altering ionic radius (K⁺: 1.38 Å vs. Na⁺: 0.95 Å), which impacts lattice energy and melting points.
  • Physical Properties: Melting point: 103–104°C (vs. This compound: 59–60°C) . Higher thermal stability due to stronger ionic interactions.
  • Reactivity: Less hygroscopic than this compound, reducing hydrolysis risks in moisture-sensitive reactions. Used similarly in carboxylation reactions but requires harsher conditions (e.g., higher temperatures) .

Sodium Tolyloxides (C₇H₇ONa)

  • Structural Variation : Methyl-substituted aryl groups (ortho-, meta-, para-tolyl) modify steric and electronic effects.
  • Physical Properties :
    • Melting points:
  • Sodium o-tolyloxide: <0°C
  • Sodium p-tolyloxide: 123–125°C . Lower solubility in polar solvents compared to this compound due to increased hydrophobicity.
  • Reactivity :
    • Substituted derivatives show reduced carboxylation efficiency in the Kolbe-Schmitt reaction due to steric hindrance at the ortho position .

Piperidinium-Based Phenolates (e.g., [BMPi][Phe])

  • Functional Analogy: Ionic liquids like 1-butyl-1-methylpiperidine phenolate serve as non-aqueous bases in organic synthesis.
  • Physical Properties: Liquid at room temperature (vs. solid this compound). Lower thermal stability but superior solubility in organic solvents (e.g., toluene) .
  • Applications: Used in naphthenic acid removal from oils, avoiding water-sensitive limitations of this compound .

Key Research Findings and Data Tables

Table 1: Comparative Physical Properties of Metal Phenolates

Compound Melting Point (°C) Solubility in Water Reactivity in Kolbe-Schmitt Reaction
This compound 59–60 High High (48–99% salicylic acid yield)
Potassium phenoxide 103–104 Moderate Moderate (requires higher temperatures)
Sodium p-tolyloxide 123–125 Low Low (steric hindrance)
[BMPi][Phe] Liquid Insoluble Not applicable (non-carboxylating base)

Table 2: Side Product Formation in this compound Carboxylation (GC-MS Data)

Mole Ratio (Phenol/Sodium Phenoxide) Salicylic Acid (%) Bis-Phenols (%)
0:1 48.76 43.51
1:1 99.13 0.00
4:1 97.70 0.00

Key Observations :

  • Excess phenol suppresses bis-phenol formation by saturating reactive sites on this compound .
  • Potassium phenolates generate fewer side products but require energy-intensive conditions .

Biological Activity

Sodium phenoxide (NaOPh) is an important compound in organic chemistry, often utilized in various synthetic processes and as a reagent in biological studies. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and polymer science. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound is the sodium salt of phenol, characterized by the presence of a phenoxy group. It crystallizes as a polymeric chain structure, which can influence its reactivity and interaction with biological systems . The compound is known for its role as a nucleophile in various chemical reactions, including nucleophilic substitution and polymerization processes .

Anticancer Properties

Recent studies have begun to explore the anticancer potential of this compound. For instance, research indicates that this compound derivatives exhibit significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that structurally modified sodium phenoxides could inhibit cancer cell proliferation effectively .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (µM)Mechanism of Action
This compound15Induction of apoptosis
Modified this compound10Cell cycle arrest and apoptosis

Antimicrobial Activity

This compound has also shown antimicrobial properties. It acts as an effective agent against various bacterial strains, with studies indicating that it disrupts microbial cell membranes leading to cell death. The minimum inhibitory concentration (MIC) against certain pathogens has been reported to be as low as 16.5 mg/mL .

Table 2: Antimicrobial Efficacy of this compound

PathogenMIC (mg/mL)
Escherichia coli16.5
Staphylococcus aureus20
Pseudomonas aeruginosa25

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : As a strong nucleophile, this compound can react with electrophiles, facilitating various biochemical transformations.
  • Disruption of Membrane Integrity : Its ability to interact with lipid bilayers may lead to increased permeability and eventual cell lysis in microorganisms.
  • Induction of Apoptosis : In cancer cells, this compound derivatives can activate pathways leading to programmed cell death.

Case Studies

  • Anticancer Study : A study published in Nature explored the anticancer effects of this compound derivatives on breast cancer cells. The results showed significant inhibition of cell growth and induction of apoptosis at specific concentrations .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of this compound against foodborne pathogens. The study concluded that this compound could be a viable alternative to conventional preservatives due to its effectiveness at low concentrations .
  • Polymerization Initiator : this compound has been utilized in anionic polymerization processes, demonstrating its role as an initiator for synthesizing biodegradable polymers such as poly(3-hydroxybutyrate). This application highlights its importance in sustainable materials science .

Scientific Research Applications

Organic Synthesis

Precursor to Aryl Ethers and Metal Phenolates

  • Sodium phenoxide is widely utilized as a precursor for the synthesis of aryl ethers. It reacts with alkyl halides in a nucleophilic substitution reaction to form aryl ethers, which are important in various chemical industries .
  • Additionally, it is involved in the preparation of metal phenolates, which are used in coordination chemistry and catalysis.

Williamson Ether Synthesis

  • The Williamson ether synthesis is a prominent reaction involving this compound. In this process, this compound reacts with alkyl halides to yield phenyl ethers:
    NaOC6H5+RBrROC6H5+NaBr\text{NaOC}_6\text{H}_5+\text{RBr}\rightarrow \text{ROC}_6\text{H}_5+\text{NaBr}
    This method is favored for its efficiency and ability to produce a wide range of aryl ethers .

Pharmaceutical Applications

Intermediate in Drug Synthesis

  • This compound serves as an intermediate in the synthesis of various pharmaceuticals. It is used in the manufacture of medications due to its ability to form complex organic structures through reactions such as alkylation and acylation .
  • For instance, it plays a role in synthesizing analgesics and antiseptics, contributing to the development of effective medicinal compounds.

Antiseptic Properties

  • Beyond its role as a synthetic intermediate, this compound exhibits antiseptic properties. It can be employed in formulations aimed at disinfecting surfaces and treating minor wounds due to its ability to disrupt microbial cell membranes .

Environmental Chemistry

Catalytic Hydrolysis of Lignin

  • Research has shown that this compound can effectively catalyze the hydrolytic cleavage of lignin linkages, which is significant for biomass conversion processes. This application highlights its potential role in producing biofuels from renewable resources .

Detection Methods

  • This compound has been utilized in high-throughput methods for quantifying ammonium content in plant tissues, such as Arabidopsis thaliana. This application is critical for understanding nutrient uptake and metabolism in plants .

Case Studies

Study Application Findings
Vega-Mas et al. (2015)Ammonium DetectionUtilized this compound trihydrate for detecting ammonium content in Arabidopsis leaves .
Xia et al. (2014)Lignin CleavageDemonstrated effectiveness in catalytic cleavage of lignin linkages, aiding biomass conversion .
Khaidzir et al. (2021)Ionic Liquid SynthesisInvestigated this compound's role in synthesizing ionic liquids for removing naphthenic acid from oil .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing sodium phenoxide and confirming its purity in laboratory settings?

this compound is typically synthesized by reacting phenol with sodium hydroxide (NaOH) in a controlled molar ratio. Excess phenol (~20%) is often used to ensure complete reaction with sodium hydride (NaH) in dimethyl sulfoxide (Me₂SO) as a solvent . Purity confirmation involves acidimetric titration, where the phenoxide ion is titrated against a standardized acid to determine its concentration . For crystalline products, purity can also be assessed via melting point analysis (e.g., this compound melts at 59–60°C) .

Q. Which spectroscopic or crystallographic techniques are used to characterize this compound’s structure?

X-ray diffraction (XRD) reveals that this compound forms polymeric chains in solvent-free conditions, with sodium atoms coordinated to oxygen ligands. Solvents like tetrahydrofuran (THF) disrupt this structure, forming discrete clusters (e.g., Na₆O₆ cores) . Fourier-transform infrared spectroscopy (FTIR) identifies key vibrational modes, such as the C-O⁻ stretching band near 1250 cm⁻¹, to confirm the phenoxide ion’s electronic structure .

Q. How do solvent systems influence this compound’s reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, Me₂SO) enhance this compound’s nucleophilicity by stabilizing the phenoxide ion through solvation. For example, in DMF-Me₂SO (9:1 v/v), this compound exhibits consistent second-order kinetics in elimination reactions . Solvents with coordinating oxygen atoms (e.g., THF) alter sodium’s coordination environment, which can reduce ion pairing and increase reaction rates .

Advanced Research Questions

Q. What mechanistic insights have computational studies provided for this compound’s role in the Kolbe-Schmitt reaction?

Molecular dynamics (MD) simulations reveal that the Kolbe-Schmitt carboxylation mechanism involves a two-step process: (1) electrophilic attack of CO₂ on the phenoxide oxygen, forming a carboxylate intermediate, and (2) proton migration to stabilize the salicylate product. Transition-state analysis shows that solvent polarity and counterion effects (e.g., Na⁺ coordination) critically influence activation energy .

Q. How can researchers resolve contradictions in kinetic data from elimination reactions involving this compound?

Discrepancies in rate constants (e.g., varying k₂ values with base concentration) often arise from ion pairing or incomplete dissociation. For example, sodium 2,6-di-tert-butylphenoxide shows slight decreases in k₂ at higher concentrations due to ion-pair stabilization . To mitigate this, reactions are conducted in the presence of crown ethers (e.g., 18-crown-6) to sequester Na⁺ ions, ensuring free phenoxide availability .

Q. What experimental design considerations are critical for studying this compound-mediated elimination reactions?

Key factors include:

  • Base excess : A 10-fold excess of this compound ensures pseudo-first-order kinetics .
  • Solvent selection : Mixed solvents (e.g., DMF-Me₂SO) balance solvation and reactivity .
  • Analytical methods : Potentiometric titration of halide ions provides real-time kinetic data .
  • Additives : NaClO₄ (0.85 M) suppresses ion pairing in this compound reactions .

Q. How do computational methods like density functional theory (DFT) enhance understanding of this compound’s reactivity?

DFT calculations quantify charge distribution in transition states, revealing how substituents (e.g., tert-butyl groups) modulate phenoxide’s nucleophilicity. For instance, bulky substituents increase steric hindrance but enhance electron donation, leading to trade-offs in reaction rates .

Q. How does this compound’s acid-base behavior impact its applications in organic synthesis?

this compound’s basicity is influenced by homoassociation (self-association of phenol and phenoxide ions), which complicates pKa measurements. In aqueous systems, acidification regenerates phenol, while in non-polar solvents, phenoxide acts as a strong base for deprotonation reactions .

Q. What role does this compound play in polymerization reactions, and how is this studied?

this compound initiates anionic polymerization of epoxides via nucleophilic attack on the monomer. The polymerization mechanism is probed using gel permeation chromatography (GPC) to assess molecular weight distributions and kinetic studies to determine rate dependencies on phenoxide concentration .

Properties

IUPAC Name

sodium;phenoxide
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InChI

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
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InChI Key

NESLWCLHZZISNB-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
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Molecular Formula

C6H5NaO
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Related CAS

108-95-2 (Parent)
Record name Phenolate sodium [USAN]
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DSSTOX Substance ID

DTXSID4027072
Record name Sodium phenolate
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Molecular Weight

116.09 g/mol
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Physical Description

Sodium phenolate, solid appears as a white to reddish colored solid in the form of crystalline rods. Used as an antiseptic and in organic synthesis., Colorless solid; [Merck Index] White deliquescent solid; [Hawley] White to reddish deliquescent solid; [HSDB] Powder; [MSDSonline]
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Solubility

Very soluble in water, Soluble in alcohol, Soluble in acetone
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Vapor Pressure

0.00000003 [mmHg]
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Color/Form

White, deliquescent crystals, Hygroscopic crystals

CAS No.

139-02-6, 75199-12-1
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Melting Point

384 °C
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Synthesis routes and methods I

Procedure details

Benzyl 3-chloroformylpropionate was prepared from benzyl hydrogen succinate (1.96 g) and oxalyl chloride (0.9 ml) in an usual manner. A solution of sodium phenolate, which was prepared from phenol (1.77 g) and sodium hydride (60% dispersion in mineral oil, 1.13 g) in tetrahydrofuran (20 ml), was added to a solution of the acid chloride in tetrahydrofuran (20 ml) at 0° C. After stirred at 0° C. for 30 minutes, the mixture was poured into a mixture of ethyl acetate and 1N hydrochloric acid. The organic layer was separated, washed with water, and dried over magnesium sulfate After evaporation of the solvent, the residue was chromatographed on silica gel (50 g) eluting with a mixture of ethyl acetate and hexane (1:10→1:5) to give benzyl phenyl succinate (2.15 g) as colorless crystals.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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1.77 g
Type
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Quantity
1.13 g
Type
reactant
Reaction Step Three
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20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
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20 mL
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Synthesis routes and methods II

Procedure details

Sodium phenoxide was prepared by the reaction of phenol (250 mg, 2.7 mmol) and sodium hydride (60% in oil, 106 mg, 2.7 mmol) in dry THF (15 ml) at RT. The solvent was removed in vacuo and replaced with dry DMF (10 ml), 3,5-dichloro-4-(chloromethyl)-2-pyridinamine (300 mg, 1.2 mmol) was added and the mixture heated to 60° C. for 2.5 h. After cooling to RT, the reaction mixture was diluted with water (15 ml) and extracted with diethyl ether (4×15 ml). The combined ethereal extracts were washed with water and saturated brine, dried over MgSO4, then concentrated to a solid. This was crystallised from methylene chloride and hexane to give the title compound as a white solid (219 mg+2nd crop of 45 mg, 1.0 mmol):
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
3,5-dichloro-4-(chloromethyl)-2-pyridinamine
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Octyl-PANA (Product L06 from Ciba) and DODPA (Product L57 from Ciba) were dissolved in petroleum basestocks (Group 1 or 2) to produce oils containing 0.5% antioxidant. The voltammogiams in FIG. 1 were produced by dispensing 400 μL of oil into 5 mL of alcohol (ethanol) solution containing sodium phenate (0.05 molar shaking vial by hand, dispensing 50 μL of 2N aqueous HCl into the alcoholic solution to produce phenol from the sodium phenate in situ. The peak between 6 and 10 seconds in FIG. 1 is produced by the unreacted sodium phenate and indicates that the solution is still basic.
[Compound]
Name
Product L06
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0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
Product L57
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0 (± 1) mol
Type
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Reaction Step Two
[Compound]
Name
oil
Quantity
400 μL
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five
[Compound]
Name
petroleum
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium phenoxide
Sodium phenoxide
Sodium phenoxide
Sodium phenoxide
Sodium phenoxide
Sodium phenoxide

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